molecular formula C6H6N2O2 B1207961 异烟酸羟肟酸 CAS No. 4427-22-9

异烟酸羟肟酸

货号 B1207961
CAS 编号: 4427-22-9
分子量: 138.12 g/mol
InChI 键: HZNTVAYNXKPCFK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Isonicotinohydroxamic acid is a chemical compound with the molecular formula C6H6N2O2 . It is related to hydroxamic acids, which are known for their ability to chelate metal ions .


Synthesis Analysis

Isonicotinohydroxamic acid can be synthesized and characterized through various methods . Its pKa has been determined spectrophotometrically as 8.68 ±0.05 at 25°C and in buffers of 0.1 mol dm-3 ionic strength (I) .


Molecular Structure Analysis

The molecular structure of Isonicotinohydroxamic acid can be represented by the formula C6H6N2O2 . It has a molecular weight of 138.124 Da .


Chemical Reactions Analysis

Isonicotinohydroxamic acid has been found to react with nickel (II) at pH < 10 to form a 1:2 lemon green complex . It has also been found to form complexes with other metals such as cobalt (II) and vanadium (IV) .


Physical And Chemical Properties Analysis

Isonicotinohydroxamic acid has a molecular weight of 138.124 Da . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 .

科学研究应用

Polymer Integration for Biomedical Applications

INHA has been utilized in the development of hydroxamic acid functional polymers. These polymers, such as hydroxamic acid functional poly(ethylene glycol) (HA-PEG), are explored for their potential in biomedical applications due to their ability to form stable complexes with metal ions. This property is particularly useful for the solubilization of FeOx nanoparticles and coating various metal surfaces .

Anti-Tuberculosis Drug Derivative

As a derivative of isoniazid, an anti-tuberculosis drug, INHA has been studied for its therapeutic applications in diseases like cancer, bacterial infections, and neurodegenerative disorders. Its molecular structure allows it to be a candidate for various pharmacological studies.

Copper Complex Synthesis Study

Research has been conducted on the synthesis of copper complexes using INHA. These studies focus on the characterization and magnetic properties of the complexes, although no microbial activity was observed against the tested organisms.

Iron (III) Complex Formation

INHA has been investigated for its ability to form complexes with Iron (III). The formation of 1:3 complexes in aqueous solutions was observed, suggesting an N-bonding mode for the Fe(III) hydroxamate complex. This complex demonstrated biological activity against various microorganisms.

Co-crystal Research

INHA has been used in co-crystallization studies with various carboxylic acids. The research highlighted the versatility of INHA in forming diverse co-crystal structures, which are significant in the formation of supramolecular structures.

Nickel (II) Quantification

A method for the spectrophotometric determination of Nickel (II) using INHA has been developed. This method is significant for quantifying trace levels of Nickel (II) in various samples, emphasizing the reaction conditions and accuracy.

Fluorescence Studies

The fluorescence properties of silver (I) coordination complexes with isonicotinic acid have been explored. These studies indicate potential applications of INHA in fluorescence probing due to the synthesis and crystal structure analysis of these complexes.

Analytical Reagent for Micro Determination

INHA has been reported as an analytical reagent for the micro determination of nickel (II). This application underscores the compound’s utility in analytical chemistry for the detection and quantification of specific metal ions.

作用机制

Target of Action

Isonicotinohydroxamic acid (INHA) is a derivative of isonicotinic acid, which is known to target Mycobacterium tuberculosis . The primary targets of INHA are the enzymes involved in the synthesis of mycolic acids , an essential component of the bacterial cell wall .

Mode of Action

INHA is a prodrug and must be activated by bacterial catalase . Once activated, it inhibits the synthesis of mycolic acids, leading to the disruption of the bacterial cell wall . This interaction with its targets results in the bactericidal action against actively growing intracellular and extracellular Mycobacterium tuberculosis organisms .

Biochemical Pathways

The biochemical pathways affected by INHA involve the metabolism of mycolic acids . By inhibiting the synthesis of these acids, INHA disrupts the formation of the bacterial cell wall, affecting the survival and proliferation of the bacteria .

Pharmacokinetics

It is known that the pharmacokinetic characteristics of drugs can differ significantly when taken at toxic levels compared to therapeutic doses . Factors such as dose, route of administration, drug formulation, and bioavailability can all impact the effective dose of a drug .

Result of Action

The molecular and cellular effects of INHA’s action primarily involve the disruption of the bacterial cell wall . This disruption inhibits the growth and proliferation of Mycobacterium tuberculosis, leading to the bactericidal action of the compound .

Action Environment

The action, efficacy, and stability of INHA can be influenced by various environmental factors. For instance, the presence of other metal ions in the environment can impact the selectivity and effectiveness of hydroxamic acids . Additionally, the pH of the environment can influence the ionization and, consequently, the activity of INHA .

未来方向

Hydroxamic acids, including Isonicotinohydroxamic acid, have potential applications in medicinal chemistry due to their ability to chelate metal ions . They have been used in the development of various compounds able to inhibit different metalloenzymes . Future research may uncover more uses for these types of compounds.

属性

IUPAC Name

N-hydroxypyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c9-6(8-10)5-1-3-7-4-2-5/h1-4,10H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZNTVAYNXKPCFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20196095
Record name Isonicotinohydroxamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20196095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isonicotinohydroxamic acid

CAS RN

4427-22-9
Record name Isonicotinohydroxamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4427-22-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isonicotinohydroxamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004427229
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isonicotinohydroxamic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91840
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Isonicotinohydroxamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20196095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISONICOTINOHYDROXAMIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F0UQ8FE3Y1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Positively charged bi-functional precursor molecules for self-assembly. Potassium cyanide (50 mg) was added to a solution of methyl isonicotinate (1.17 g, 0.01 mole) and 50% hydroxylamine in water (1.3 g, 0.02 mole) in 10 mL tetrahydrofuran and 5 mL methanol. After stirring the mixture at room temperature for 18 hours, the precipitate was filtered and washed with diethyl ether and dried to give analytically pure N-hydroxy isonicotinamide. The latter was added to 5% methyl iodide in methanol and stirred at room temperature for two days. Methanol was evaporated under reduced pressure and the solid residue was crystallized from ethanol resulting in pure 4-hydroxamido-N-methylpyridinium iodide.
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
1.17 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isonicotinohydroxamic acid
Reactant of Route 2
Reactant of Route 2
Isonicotinohydroxamic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Isonicotinohydroxamic acid
Reactant of Route 4
Reactant of Route 4
Isonicotinohydroxamic acid
Reactant of Route 5
Reactant of Route 5
Isonicotinohydroxamic acid
Reactant of Route 6
Reactant of Route 6
Isonicotinohydroxamic acid

Q & A

Q1: How does Isonicotinohydroxamic acid interact with metal ions and what are the structural characteristics of the resulting complexes?

A1: Isonicotinohydroxamic acid (INHA) acts as a bidentate ligand, primarily coordinating with metal ions like Fe(III), Cu(II), and Ni(II) through its oxygen atoms (from the carbonyl and hydroxyl groups) [, , ]. This interaction forms stable metal complexes with distinct geometries. For instance, Fe(III) forms a 1:3 (metal:ligand) octahedral complex with INHA, suggesting coordination through the nitrogen atom []. In contrast, Cu(II) complexes with INHA exhibit a tetragonally distorted octahedral geometry, indicating both (O,O) and (N,O) coordination modes []. Spectroscopic studies like UV-Vis and IR spectroscopy help elucidate the specific coordination modes and geometries of these complexes.

Q2: Can Isonicotinohydroxamic acid be used for analytical purposes?

A3: Yes, INHA demonstrates potential as a reagent for the selective spectrophotometric determination of Ni(II) ions []. The interaction between INHA and Ni(II) forms a colored complex with a specific absorbance maximum, allowing for the quantification of Ni(II) in various matrices like water, effluent, and alloys. This application showcases the analytical chemistry potential of INHA.

Q3: Are there any structure-activity relationship (SAR) studies available for Isonicotinohydroxamic acid derivatives and their anti-teratogenic effects?

A4: Yes, research on bird embryos suggests that the position of the hydroxamic acid group on the pyridine ring influences the compound's ability to prevent teratogenesis induced by organophosphates like dicrotophos []. For instance, the 3-substituted nicotinohydroxamic acid effectively prevented beak and leg malformations, while the 4-substituted isonicotinohydroxamic acid showed limited efficacy []. These findings highlight the importance of SAR studies in understanding and optimizing the biological activity of hydroxamic acid derivatives.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。